(5-(2-Methoxy-2-oxoethyl)benzofuran-2-yl)boronic acid
Description
(5-(2-Methoxy-2-oxoethyl)benzofuran-2-yl)boronic acid is a boronic acid derivative featuring a benzofuran core substituted at position 5 with a 2-methoxy-2-oxoethyl group and at position 2 with a boronic acid moiety. The benzofuran scaffold provides aromatic stability and π-conjugation, while the boronic acid group enables reversible covalent interactions with diols or nucleophilic residues in enzymes, making it valuable in medicinal chemistry and materials science. The 2-methoxy-2-oxoethyl substituent introduces an ester functionality, which may act as a bioisostere for carboxylic acids, enhancing metabolic stability or binding affinity in biological systems .
This compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic acid’s reactivity to form carbon-carbon bonds with halogenated aromatic precursors . Below, we compare its structural and functional attributes with analogous boronic acids.
Properties
Molecular Formula |
C11H11BO5 |
|---|---|
Molecular Weight |
234.01 g/mol |
IUPAC Name |
[5-(2-methoxy-2-oxoethyl)-1-benzofuran-2-yl]boronic acid |
InChI |
InChI=1S/C11H11BO5/c1-16-11(13)5-7-2-3-9-8(4-7)6-10(17-9)12(14)15/h2-4,6,14-15H,5H2,1H3 |
InChI Key |
BPBVEIGPYKTPED-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)CC(=O)OC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . The boronic acid group can be introduced through the reaction of the benzofuran derivative with boronic acid reagents under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-(2-Methoxy-2-oxoethyl)benzofuran-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome but generally involve mild to moderate temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are typically biaryl compounds .
Scientific Research Applications
Organic Synthesis
One of the primary applications of (5-(2-Methoxy-2-oxoethyl)benzofuran-2-yl)boronic acid is in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, which are essential for constructing complex organic molecules.
In medicinal chemistry, boronic acids are recognized for their ability to form reversible covalent bonds with biomolecules, making them valuable in drug design. This compound may serve as a scaffold for developing new therapeutic agents targeting various diseases.
Case Study: Anticancer Activity
Recent studies have explored the anticancer potential of boronic acids, including those structurally related to this compound. Research indicates that certain derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Enzyme Inhibition
Boronic acids have been studied for their enzyme inhibition properties, particularly against serine proteases and other enzymes critical in metabolic pathways. The presence of the benzofuran ring may enhance the selectivity and potency of this compound as an enzyme inhibitor.
Antimicrobial Activity
Emerging research suggests that boronic acids possess antimicrobial properties. Preliminary studies indicate that this compound may exhibit activity against certain bacterial strains, making it a candidate for further investigation as an antibacterial agent.
Table 2: Antimicrobial Activity of Boronic Acids
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| This compound | Escherichia coli | TBD |
| 5-Trifluoromethylphenylboronic acid | Candida albicans | TBD |
Note: MIC values are pending further experimental validation.
Mechanism of Action
The mechanism of action of (5-(2-Methoxy-2-oxoethyl)benzofuran-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling reactions . This process facilitates the formation of carbon-carbon bonds, leading to the desired biaryl products.
Comparison with Similar Compounds
Structural Analogs: Benzofuran-Based Boronic Acids
Benzofuran boronic acids with varying substituents highlight the impact of electronic and steric effects on reactivity and biological activity.
Key Findings :
- Fluorination at position 5 (as in ’s compound) improves metabolic stability in vivo, a trait relevant to drug design .
- The 2-methoxy-2-oxoethyl group in the target compound introduces an ester, which mimics carboxylic acids in enzyme binding while offering better membrane permeability .
Functional Analogs: Boronic Acids with Diverse Cores
Boronic acids with non-benzofuran cores demonstrate how aromatic systems influence applications.
Key Findings :
- Phenyl-based boronic acids (e.g., ’s compound) are widely used in diol sensing due to their planar structure and tunable Lewis acidity .
- The triazole-substituted boronic acid in shows superior β-lactamase inhibition compared to phenyl analogs, highlighting the role of heterocycles in enhancing target affinity .
- The benzofuran core in the target compound offers rigidity and π-stacking capability, advantageous in protein binding or polymer synthesis .
Application-Specific Comparisons
Enzyme Inhibition
- Target Compound : The ester group may interact with catalytic serine residues in proteases, similar to peptide boronic acids like bortezomib .
- 1-Amido-2-triazolylethaneboronic acid : Achieves IC50 values of 16.6 µM against β-lactamases, outperforming phenyl analogs due to triazole’s hydrogen-bonding capacity .
Suzuki Coupling Efficiency
- Target Compound : The electron-withdrawing ester group activates the boronic acid for cross-coupling, as seen in related compounds yielding >75% coupling efficiency .
- (5-Methoxybenzofuran-2-yl)boronic acid : Electron-donating methoxy group may slow coupling but improve stability in acidic conditions .
Sensing and Materials Science
Biological Activity
(5-(2-Methoxy-2-oxoethyl)benzofuran-2-yl)boronic acid is a compound that belongs to the boronic acid class, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing insights from recent studies and literature.
Synthesis
The synthesis of this compound involves several steps, including the formation of the benzofuran core and subsequent functionalization with a boronic acid moiety. The general synthetic route can be summarized as follows:
- Formation of Benzofuran Core : The initial step typically involves the cyclization of appropriate precursors to form the benzofuran structure.
- Boron Functionalization : The introduction of the boronic acid group is achieved through reactions involving boron reagents, often under conditions that facilitate the formation of C-B bonds.
Anticancer Properties
Recent studies indicate that benzofuran derivatives exhibit significant anticancer activity. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines. The introduction of substituents at specific positions on the benzofuran ring can enhance this activity.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Induction of apoptosis |
| Compound B | MCF-7 | 10.0 | Inhibition of cell cycle |
| This compound | A549 | TBD | TBD |
Note: TBD = To Be Determined based on ongoing research.
Antibacterial and Antifungal Activities
In addition to anticancer properties, benzofuran derivatives have shown antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 15 µg/mL | Cell wall synthesis inhibition |
| Compound D | Candida albicans | 20 µg/mL | Membrane disruption |
| This compound | TBD | TBD | TBD |
Case Studies
- In Vitro Studies : A recent in vitro study assessed the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.
- In Vivo Studies : Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results indicate favorable absorption and distribution profiles, with significant tumor regression observed in treated animals.
Q & A
Basic: What are the optimal synthetic routes and purification strategies for (5-(2-Methoxy-2-oxoethyl)benzofuran-2-yl)boronic acid?
Answer:
Synthesis typically involves coupling benzofuran precursors with boronic acid moieties. A plausible route includes:
Suzuki-Miyaura Cross-Coupling : React a benzofuran bromide derivative with a boronic ester under palladium catalysis .
Post-Functionalization : Introduce the 2-methoxy-2-oxoethyl group via nucleophilic substitution or esterification after boronic acid formation.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in methanol/water. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water).
Advanced: How can the kinetic parameters (kon, koff) of diol binding be determined for this compound?
Answer:
Use stopped-flow fluorescence spectroscopy (e.g., Applied Photophysics SX20):
- Prepare solutions of the boronic acid (1 mM in pH 7.4 buffer) and diol (e.g., fructose, glucose).
- Rapidly mix in a 1:1 ratio and monitor fluorescence changes at λex = 300 nm, λem = 420 nm.
- Fit data to a pseudo-first-order model to extract kobs, then calculate kon and koff using nonlinear regression .
Example Trend : For related arylboronic acids, kon follows D-fructose > D-tagatose > D-mannose > D-glucose .
Basic: What characterization techniques validate the structural integrity of this boronic acid?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., benzofuran protons at δ 6.8–7.5 ppm, boronic acid B-OH protons at δ 8–9 ppm).
- FT-IR : Detect boronic acid B-O stretches (1340–1390 cm<sup>-1</sup>) and ester C=O (1720 cm<sup>-1</sup>).
- Mass Spectrometry : ESI-MS (negative mode) to observe [M-H]<sup>-</sup> or [M+Na]<sup>+</sup> adducts.
- X-Ray Crystallography : For unambiguous confirmation (if crystalline) .
Advanced: How can computational modeling predict binding interactions with biological targets?
Answer:
Docking Studies (AutoDock Vina) : Model the compound into diol-binding pockets (e.g., glucose transporters) using PDB structures.
MD Simulations (GROMACS) : Simulate binding stability over 100 ns, analyzing hydrogen bonds between boronic acid and serine/threonine residues.
Quantum Mechanics (Gaussian) : Calculate charge distribution to assess electrophilicity of the boron atom .
Advanced: What methodological approaches enable the design of fluorescence-based sensors using this compound?
Answer:
Fluorophore Conjugation : Attach pyrene or dansyl groups to the benzofuran ring via amide coupling.
Binding Assays : Titrate with diols (0–50 mM) in PBS (pH 7.4) and measure fluorescence quenching/enhancement.
Calibration Curve : Plot ΔF/F0 vs. [diol] to determine Kd using Stern-Volmer analysis .
Basic: What are the recommended storage conditions to prevent degradation?
Answer:
- Storage : Under inert gas (N2 or Ar) at 2–8°C in amber vials.
- Stability : Monitor via <sup>11</sup>B NMR; decomposition (e.g., boroxine formation) appears as shifts from δ 28–32 ppm (trigonal boron) to δ 18–22 ppm (tetrahedral) .
Advanced: How can in vitro models evaluate its therapeutic potential for neuropathic pain?
Answer:
- Cell-Based Assays : Test inhibition of TRPV1 receptors in HEK293 cells transfected with human TRPV1.
- Calcium Imaging : Measure Ca<sup>2+</sup> influx (Fluo-4 AM dye) upon capsaicin challenge with/without the compound (IC50 determination) .
Advanced: How to resolve contradictions in reported binding affinities across studies?
Answer:
- Control Variables : Standardize pH (7.4), temperature (25°C), and ionic strength.
- Orthogonal Methods : Compare ITC (thermodynamic Kd) with SPR (kinetic Kd).
- Statistical Validation : Use Bland-Altman plots to assess inter-method bias .
Basic: How does the 2-methoxy-2-oxoethyl substituent influence reactivity?
Answer:
- Electron-Withdrawing Effect : The ester group increases boron's electrophilicity, enhancing diol-binding kinetics.
- Solubility : Improves aqueous solubility compared to hydrophobic arylboronic acids.
- Steric Effects : Minimal steric hindrance allows access to cis-diols .
Advanced: Can this compound serve as a warhead in PROTACs for targeted protein degradation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
